molecular formula C13H9ClO3 B12438580 3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B12438580
M. Wt: 248.66 g/mol
InChI Key: IZITWMKBFNBYRN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a structurally distinct organic compound characterized by a furan ring linked to a 2-chlorophenyl group at the 5-position and an α,β-unsaturated carboxylic acid moiety at the 2-position. Its systematic IUPAC name reflects this arrangement: the furan ring serves as the parent structure, with substituents explicitly described to denote their positions and connectivity.

The compound’s molecular formula, C₁₃H₉ClO₃ , corresponds to a molecular weight of 248.66 g/mol , as confirmed by high-resolution mass spectrometry. Its SMILES notation, C(=C/c1ccc(c2ccccc2[Cl])o1)\C(O)=O , encodes the (E)-configuration of the propenoic acid group, a detail critical for understanding its stereochemical properties.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₉ClO₃
Molecular Weight 248.66 g/mol
CAS Registry Number 58110-39-7
SMILES Notation C(=C/c1ccc(c2ccccc2[Cl])o1)\C(O)=O

The compound’s nomenclature adheres to IUPAC guidelines, where numbering prioritizes the furan oxygen at position 1, followed by the 2-chlorophenyl group at position 5 and the propenoic acid at position 2. This systematic approach avoids ambiguity, distinguishing it from structural analogs such as the 4-chlorophenyl variant (CAS 62806-34-2).

Historical Context in Heterocyclic Compound Research

Furan derivatives have played a pivotal role in organic chemistry since the 19th century, with early studies focusing on their isolation from natural sources like plant resins and coal tar. The introduction of chlorophenyl groups into furan systems emerged in the mid-20th century, driven by the quest for bioactive molecules with enhanced electronic and steric profiles.

The specific integration of a 2-chlorophenyl substituent into furan frameworks, as seen in this compound, represents a strategic modification to modulate aromaticity and reactivity. Historical precedents include the use of halogenated furans as intermediates in dye synthesis and pharmaceutical precursors, exemplified by lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring heterocycle studied for its electron-transfer properties. The compound’s α,β-unsaturated acid moiety further aligns with historical efforts to develop conjugated systems for polymerization and metal coordination.

Significance in Contemporary Organic Chemistry

In modern synthetic chemistry, this compound serves as a versatile building block for designing complex architectures. Its furan core offers a rigid planar structure, while the electron-withdrawing chlorine atom and carboxylic acid group enable participation in cross-coupling reactions, cycloadditions, and acid-base catalysis.

The compound’s commercial availability (e.g., ChemDiv Catalog No. BB58-0444) underscores its utility in drug discovery, where it is employed to synthesize libraries of bioactive molecules targeting kinases and GPCRs. Additionally, its conjugated π-system makes it a candidate for organic electronic materials, leveraging the furan ring’s ability to facilitate charge transport in thin-film transistors.

Table 2: Applications in Synthetic Chemistry

Application Role of the Compound
Pharmaceutical Intermediates Core structure for kinase inhibitors
Materials Science π-Conjugated monomer for organic semiconductors
Catalysis Ligand precursor for transition-metal complexes

The structural synergy between its aromatic and carboxylic acid components positions this compound at the intersection of multiple research domains, reflecting broader trends in heterocyclic chemistry toward multifunctional, modular designs.

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

IZITWMKBFNBYRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • 5-(2-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)
    • Malonic acid (1.2–1.5 equiv)
    • Catalyst: Piperidine (10–20 mol%) or biogenic carbonates (e.g., CaCO₃)
    • Solvent: Ethanol, cyclohexane, or solvent-free conditions
    • Temperature: Room temperature to 100°C
    • Duration: 15 min to 4 h
  • Procedure :

    • The aldehyde and malonic acid are combined in the presence of a catalytic base.
    • Under solvent-free conditions, the mixture is stirred at 100°C for 1 h.
    • In ethanol, the reaction proceeds at room temperature within 15–30 min.
    • Water is removed via azeotropic distillation or using molecular sieves to drive the reaction to completion.
  • Yield and Selectivity :

    • Isolated yields range from 70–96% , depending on the substituents and catalyst.
    • The (E)-isomer is predominantly formed due to thermodynamic stability.

Key Data

Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Piperidine Ethanol 25 0.5 86
CaCO₃ Solvent-free 100 1 91
Piperidine Cyclohexane 80 2 78

Claisen Condensation with Diethyl Malonate

An alternative route involves Claisen condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and diethyl malonate, followed by hydrolysis to yield the target acid.

Reaction Protocol

  • Reactants :

    • 5-(2-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)
    • Diethyl malonate (1.1 equiv)
    • Base: Sodium ethoxide or piperidine
    • Solvent: Ethanol or toluene
  • Procedure :

    • The aldehyde and diethyl malonate are heated under reflux in the presence of a base.
    • The intermediate diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate is isolated.
    • Hydrolysis : The ester is treated with aqueous NaOH or HCl to yield the free acid.
  • Yield :

    • Condensation step: 75–85%
    • Hydrolysis: 90–95% (overall yield: ~70%)

Key Data

Base Solvent Temp (°C) Time (h) Yield (%) Reference
NaOEt Ethanol 80 4 82
Piperidine Toluene 110 6 78

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate Knoevenagel condensations, reducing reaction times from hours to minutes.

Reaction Protocol

  • Reactants :

    • 5-(2-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)
    • Malonic acid (1.2 equiv)
    • Catalyst: Piperidine (10 mol%)
    • Solvent: Ethanol
  • Procedure :

    • The mixture is irradiated at 250 W for 5–10 min.
    • The product precipitates upon cooling and is filtered.
  • Yield : 88–92% with >95% (E)-selectivity.

Industrial-Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors optimize heat and mass transfer, enhancing yield and purity.

Reaction Protocol

  • Reactants :

    • 5-(2-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)
    • Malonic acid (1.5 equiv)
    • Catalyst: Immobilized piperidine on silica
  • Procedure :

    • Reactants are pumped through a heated reactor (100°C) with a residence time of 10 min.
    • The product is continuously extracted and crystallized.
  • Yield : 94% with 99% purity.

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Knoevenagel (solvent-free) High yield, eco-friendly Requires high temps Lab/industrial
Claisen condensation Mild conditions, easy ester hydrolysis Multi-step, lower overall yield Lab
Microwave-assisted Rapid, energy-efficient Specialized equipment needed Lab
Continuous flow Scalable, high purity High initial investment Industrial

Mechanistic Insights

  • Knoevenagel Mechanism : Base deprotonates malonic acid, forming a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated acid.
  • Claisen Mechanism : The enolate of diethyl malonate attacks the aldehyde, followed by ester hydrolysis under acidic or basic conditions.

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Decarboxylation of malonic acid can occur at elevated temperatures, reducing yields. Mitigation : Use excess malonic acid (1.5 equiv) and control reaction temps.
  • Isomerization :
    • The (Z)-isomer may form under acidic conditions. Mitigation : Conduct reactions under mild basic conditions.
  • Catalyst Recycling :
    • Homogeneous catalysts (e.g., piperidine) are difficult to recover. Solution : Use immobilized catalysts or biogenic carbonates.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl and furan moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Key Insights :

  • Chlorine vs. Fluorine : The 2-chloro substituent provides moderate electronegativity and lipophilicity, whereas fluorine analogs (e.g., 2,4-difluoro) enhance polarity and metabolic stability .
  • Positional Isomerism : Para-substituted chlorophenyl derivatives (e.g., 4-Cl) exhibit distinct electronic interactions compared to ortho-substituted analogs, influencing binding affinities in biological systems .

Modifications to the Propenoic Acid Chain

Compound Name Acid Chain Modification Molecular Formula Molar Mass (g/mol) Key Properties/Biological Activity Reference
This compound α,β-unsaturated acid C₁₃H₉ClO₃ 248.66 Conjugation enhances reactivity and bioactivity
3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)furan-2-yl]propanoic acid Amino substitution C₁₃H₁₀ClF₃NO₃ 347.67 Introduced basicity; potential CNS activity
Ethyl (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate Ethyl ester C₁₅H₁₂Cl₂O₃ 323.16 Increased lipophilicity; prodrug potential

Key Insights :

  • Amino Substitution: The addition of an amino group (e.g., compound in ) introduces hydrogen-bonding capacity, altering solubility and targeting specific enzymes or receptors.
  • Esterification : Ethyl ester derivatives (e.g., ) improve membrane permeability, acting as prodrugs that hydrolyze to the active carboxylic acid in vivo.

Heterocyclic and Functional Group Additions

Compound Name Additional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Biological Activity Reference
2-Cyano-3-[5-(3-trifluoromethyl-phenyl)furan-2-yl]acrylic acid Cyano, CF₃ C₁₅H₈F₃NO₃ 331.22 Electron-withdrawing groups enhance acidity; anticancer applications
Claficapavir (antiviral) Thiazolidinone, sulfanylidene C₁₆H₁₂ClNO₃S₂ 397.86 Antiviral activity via protease inhibition
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole, amide C₁₆H₁₃FN₂O₂S 316.35 Dual targeting (KPNB1 inhibition, anticancer)

Key Insights :

  • Cyano and CF₃ Groups: These electron-withdrawing substituents increase the acidity of the propenoic acid (pKa ~3-4), enhancing reactivity in nucleophilic environments .
  • Thiazolidinone Integration: Compounds like claficapavir demonstrate how hybrid scaffolds combine furan-based motifs with heterocycles for specialized biological targeting .

Biological Activity

3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9ClO3
  • Molecular Weight : 248.66 g/mol
  • Structure : The compound features a furan ring substituted with a 2-chlorophenyl group and a propenoic acid moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of furan-based compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

Several studies have explored the anticancer properties of furan derivatives. This compound is hypothesized to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, it may interact with key molecular targets such as enzymes and receptors that regulate these pathways .

Molecular Targets

The biological effects of this compound are mediated through interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and apoptosis, influencing cellular responses to stress and damage .

Case Studies

  • Antimicrobial Screening : In a study evaluating various furan derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be within the range of 10–30 µM, indicating moderate potency .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateModerate
3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acidStructureHighHigh
3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acidStructureLowModerate

Q & A

Q. What are the established synthetic routes for 3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid?

The compound is synthesized via Knoevenagel condensation , where furan-2-carbaldehydes are condensed with malonic acid or its derivatives. For example:

  • Catalyst-driven methods : TfOH (triflic acid) or AlX₃ (X = Cl, Br) catalysts are used to facilitate the reaction. TfOH-mediated synthesis involves stirring at 0°C for 2 hours, followed by extraction with chloroform and drying (Na₂SO₄). AlX₃ methods require room-temperature stirring in benzene, with extraction using ethyl acetate .
  • Esterification : Methyl esters of the acid are prepared by reacting the carboxylic acid with methanol under acidic conditions .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR data resolve the E/Z isomerism (e.g., δ 6.3–7.8 ppm for aromatic protons) .
  • Infrared (IR) spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) are diagnostic .
  • X-ray crystallography : Used to confirm stereochemistry and solid-state packing, though limited data exists for this specific compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalyst screening : Compare TfOH (higher acidity, faster kinetics) vs. AlX₃ (milder conditions, better selectivity). Evidence shows TfOH achieves ~75% yield but may promote side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution, while benzene improves AlX₃ solubility .
  • Temperature control : Lower temperatures (0°C) favor kinetic control, reducing byproducts .

Q. How do researchers address E/Z isomer formation during synthesis?

  • Catalyst selection : TfOH predominantly yields the E-isomer due to steric hindrance, while AlX₃ may produce mixtures .
  • Chromatographic separation : Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves isomers. For example, acid1b was isolated as a 3:1 E/Z mixture .
  • Crystallization : Differential solubility in ethanol/water can isolate the E-isomer .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound?

  • Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Minimum Inhibitory Concentration (MIC) : Determine via serial dilution (range: 0.5–128 µg/mL). Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl) with bioactivity .

Q. How can contradictory data in synthesis protocols be reconciled?

  • Batch variability analysis : Compare yields from TfOH (6.45 mmol) vs. AlX₃ (1.8 mmol) methods, noting stoichiometric disparities .
  • Byproduct profiling : Use HPLC-MS to identify side products (e.g., decarboxylated derivatives) under acidic conditions .
  • Computational validation : Apply DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states, though direct studies on this compound are limited .

Methodological Notes

  • References : Prioritize peer-reviewed synthesis protocols (e.g., ) over commercial data.
  • Data gaps : Computational and crystallographic studies are underreported for this compound, suggesting areas for further research.

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